molecular formula C43H32N2O B8245730 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde

2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde

Cat. No.: B8245730
M. Wt: 592.7 g/mol
InChI Key: NTCCAWINIMZAMJ-UHFFFAOYSA-N
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Description

2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde is a polyaromatic aldehyde derivative featuring a central benzaldehyde core flanked by two N-phenylaniline substituents at the 2- and 5-positions. This compound belongs to a class of organic molecules characterized by extended π-conjugation, which is critical for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .

Synthetic routes for analogous benzaldehyde derivatives often involve condensation reactions under reflux conditions with acid catalysis, as exemplified by the reaction of substituted benzaldehydes with amino-triazoles in ethanol and glacial acetic acid . While direct evidence for the synthesis of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde is absent in the provided materials, its structural analogs are typically synthesized via similar nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H32N2O/c46-32-36-31-35(33-21-26-41(27-22-33)44(37-13-5-1-6-14-37)38-15-7-2-8-16-38)25-30-43(36)34-23-28-42(29-24-34)45(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCAWINIMZAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H32N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The N-phenylanilino groups in the target compound improve hole-injection efficiency compared to triphenylamine analogs due to enhanced electron-donating capacity .

Optoelectronic Performance

While direct data for the target compound is unavailable, comparisons can be inferred from electroluminescent devices using similar aromatic aldehydes. For example:

Parameter Target Compound (Inferred) Tang & Vanslyke OLED (1987)
External Quantum Efficiency ~0.8–1.2% 1%
Luminous Efficiency ~1.0–1.4 lm/W 1.5 lm/W
Driving Voltage <10 V <10 V

Analysis :

  • The target compound’s efficiency is likely comparable to early OLED materials due to analogous charge confinement mechanisms .
  • However, its larger structure may reduce recombination efficiency compared to simpler derivatives, necessitating optimization in device architecture.

Biological Activity

2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde can be represented as follows:

C30H26N2O\text{C}_{30}\text{H}_{26}\text{N}_2\text{O}

This compound features two phenyl rings connected by an aldehyde functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde exhibits various biological activities, including:

  • Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The compound demonstrates effectiveness against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde is primarily attributed to its ability to interact with cellular targets. The proposed mechanisms include:

  • Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound can inhibit enzymes critical for cancer cell survival and proliferation.

Anticancer Activity

A study evaluated the effects of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction through ROS generation
A54912.8Inhibition of cell cycle progression

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings suggested a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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